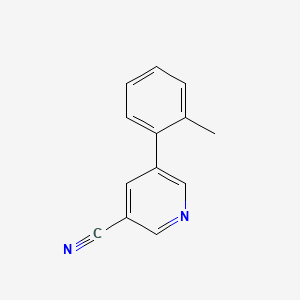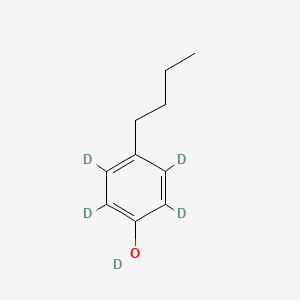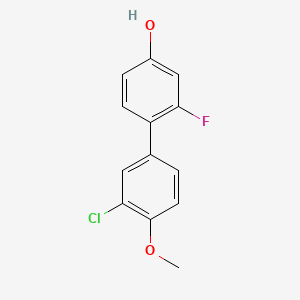
4-(3-Chloro-4-methoxyphenyl)-3-fluorophenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “3-Chloro-4-methoxyphenyl isocyanate” is a related compound with a molecular formula of C8H6ClNO2 . It has an average mass of 183.592 Da and a monoisotopic mass of 183.008713 Da .
Synthesis Analysis
The synthesis of related compounds involves various chemical reactions. For instance, the synthesis of “3-(3-Chloro-4-methoxyphenyl)propionic acid” involves the use of piperazine and potassium carbonate in CHCl3 . Another related compound, “(S)-4-[(3-chloro-4-methoxybenzyl)amino]-2-[2-(hydroxymethyl)-1-pyrrolidinyl]-n-(2-pyrimidinyl methyl-5-pyrimidine carboxamide”, is synthesized through a process involving the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway .Molecular Structure Analysis
The molecular structure of a compound can be analyzed using various techniques. For example, the structure of “3-Chloro-4-methoxyphenyl isocyanate” has been analyzed and its molecular formula is found to be C8H6ClNO2 .Chemical Reactions Analysis
Isocyanates, such as “3-Chloro-4-methylphenyl isocyanate”, are known to react exothermically with many classes of compounds, releasing toxic gases . Reactions with amines, aldehydes, alcohols, alkali metals, ketones, mercaptans, strong oxidizers, hydrides, phenols, and peroxides can cause vigorous releases of heat .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various techniques. For example, the molecular weight of “3-Chloro-4-methoxyphenyl isocyanate” is 183.592 Da .科学研究应用
Fluorescent Probes and Sensing Applications
The compound's structural analogues have been used in the development of fluorescent probes for sensing pH and metal cations. For instance, 2-(3,5,6-Trifluoro-2-hydroxy-4-methoxyphenyl)benzoxazole has been applied as a fluorescent probe for sensing magnesium cation due to its high sensitivity to pH changes and selectivity in metal cations. This application is attributed to the high acidity of the fluorophenol moiety in these compounds (Tanaka et al., 2001).
Synthesis and Copolymerization
The compound's structural framework has also been incorporated into novel phenoxy ring-substituted isopropyl phenylcyanoacrylates, which are synthesized and copolymerized with styrene. These materials have potential applications in various industrial and synthetic processes (Whelpley et al., 2022).
Molecular Structure Studies
Compounds structurally similar to 4-(3-Chloro-4-methoxyphenyl)-3-fluorophenol have been the subject of molecular structure studies. For example, the molecular structure of phosphazene-(eta 6-arene)chromium tricarbonyl derivatives, where the substituents include phenoxy and methoxyphenoxy groups, has been determined through X-ray diffraction (Allcock et al., 1991).
Transformation Studies in Microbial and Chemical Processes
Investigations into the transformation of phenolic compounds, such as halophenol derivatives, under specific conditions, like methanogenic consortiums, have been conducted. These studies provide insights into the biochemical and chemical processes involving compounds related to 4-(3-Chloro-4-methoxyphenyl)-3-fluorophenol (Bisaillon et al., 1993).
Spectroscopy, Crystal Structure, and DFT Calculations
The compound and its related structures have been studied using spectroscopic methods, crystallography, and density functional theory (DFT) calculations. These studies are crucial for understanding the electronic structure, bonding, and physical properties of these compounds (Alaşalvar et al., 2015).
Radiosynthesis and Medical Imaging Applications
Some derivatives have been synthesized and evaluated for potential use in medical imaging, particularly in positron emission tomography (PET) for mapping specific enzymes like cyclooxygenase-2 (COX-2) (Tanaka et al., 2006).
安全和危害
属性
IUPAC Name |
4-(3-chloro-4-methoxyphenyl)-3-fluorophenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClFO2/c1-17-13-5-2-8(6-11(13)14)10-4-3-9(16)7-12(10)15/h2-7,16H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHBWIKLYQAPALE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=C(C=C(C=C2)O)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClFO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90684414 |
Source


|
| Record name | 3'-Chloro-2-fluoro-4'-methoxy[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90684414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Chloro-4-methoxyphenyl)-3-fluorophenol | |
CAS RN |
1261946-56-8 |
Source


|
| Record name | 3'-Chloro-2-fluoro-4'-methoxy[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90684414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

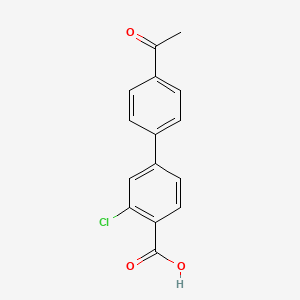
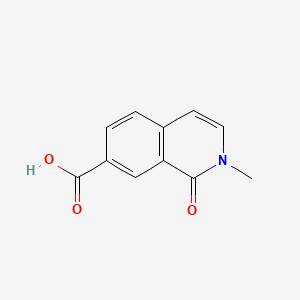
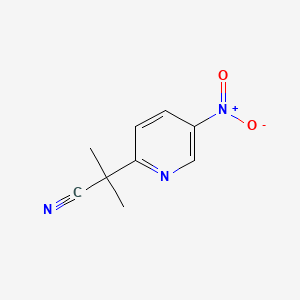
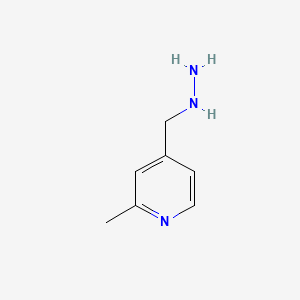
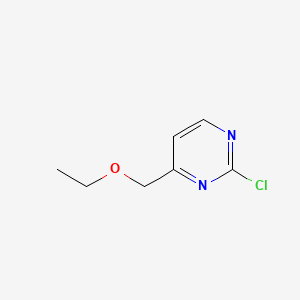

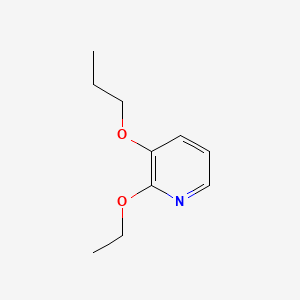
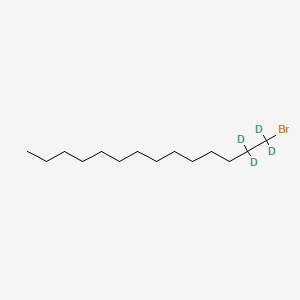
![2-(Diphenylmethyl)-2,6-diazaspiro[3.4]octane](/img/structure/B582285.png)
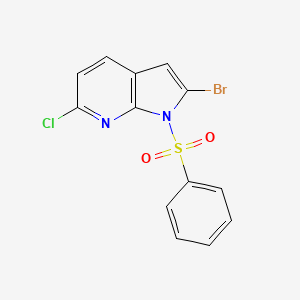
![5-Bromo-1H-imidazo[4,5-b]pyrazin-2(3H)-one](/img/structure/B582288.png)
